Specific Scientific Field: Polymer Science
Summary of the Application: “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” is an efficient organocatalyst for controlled ring-opening homopolymerization of ε-caprolactone (ε-CL) and copolymerization of ε-CL with glycolide and lactide .
Methods of Application or Experimental Procedures: The compound is used as a catalyst in the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL). It can also be used to prepare high molar mass poly (ε-caprolactone) (PCL) in bulk .
Results or Outcomes: High molar mass PCL with narrow molar mass distribution has been synthesized from the bulk ring-opening polymerization (ROP) of ε-CL with “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” as catalysts. The highest molar mass of PCL is 4.35×10^4 g/mol with polydispersity index of 1.20 .
Specific Scientific Field: Organic Chemistry
Summary of the Application: “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” is a chiral ligand used in hydrocarboxylation reactions .
Methods of Application or Experimental Procedures: The compound is used as a chiral ligand in hydrocarboxylation reactions. It complexes with rhodium and mediates the asymmetric dipolar cycloaddition of diazo compounds .
Results or Outcomes: The use of “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” in hydrocarboxylation reactions has led to the successful asymmetric dipolar cycloaddition of diazo compounds .
Irritant